molecular formula C15H14N4OS B2742478 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320642-57-5

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2742478
CAS No.: 2320642-57-5
M. Wt: 298.36
InChI Key: PSRILCYFDJYWRJ-UHFFFAOYSA-N
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Description

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a complex organic compound that features a unique combination of azetidine, triazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiophene group under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria by binding to ribosomal subunits. In cancer research, it may interfere with cell division by targeting microtubules or specific enzymes involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanol
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)acetic acid
  • (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)amine

Uniqueness

What sets 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

The compound 1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole (CAS No. 2320642-57-5) is a complex organic molecule that integrates azetidine, triazole, and benzothiophene structures. This unique combination has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The mechanism often involves the inhibition of essential protein synthesis in bacteria by binding to ribosomal subunits. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Antifungal Activity

The antifungal activity of this compound has been explored in several studies. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .

Anticancer Effects

The anticancer potential of this compound is particularly noteworthy. Research indicates that triazole derivatives can interfere with cell division processes by targeting microtubules or specific enzymes involved in the cell cycle. In vitro studies have demonstrated that certain triazole compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : Binding to ribosomal sites disrupts protein synthesis in bacteria.
  • Enzyme Inhibition : Interference with enzymes involved in fungal ergosterol synthesis.
  • Cell Cycle Disruption : Targeting microtubules or specific kinases involved in cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with other triazole derivatives is essential.

Compound NameStructureBiological Activity
Triazolethione Derivatives General structure includes a sulfur atomExhibits anticancer and antimicrobial properties; effective against multiple pathogens .
Benzothiophene Derivatives Incorporates benzothiophene moietyKnown for anti-inflammatory and analgesic effects; potential for drug development .
Mercapto-Triazoles Sulfur-containing triazolesDemonstrated high antioxidant activity; effective against metabolic enzymes related to neurological disorders .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Anticancer Study : A derivative similar to this compound showed significant cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation : A related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(14-5-12-3-1-2-4-13(12)21-14)18-6-11(7-18)8-19-10-16-9-17-19/h1-5,9-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRILCYFDJYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3S2)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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